molecular formula C13H16N2O3 B11586712 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(propan-2-yl)acetamide

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(propan-2-yl)acetamide

Cat. No.: B11586712
M. Wt: 248.28 g/mol
InChI Key: GSYUHIWZEVHTMD-UHFFFAOYSA-N
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Description

2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This compound is characterized by its unique benzoxazine ring structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate acylating agent to form the benzoxazine ring, followed by further functionalization to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoxazine ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-METHYLACETAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

    2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-ETHYLACETAMIDE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(PROPAN-2-YL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The isopropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C13H16N2O3/c1-9(2)14-12(16)7-15-10-5-3-4-6-11(10)18-8-13(15)17/h3-6,9H,7-8H2,1-2H3,(H,14,16)

InChI Key

GSYUHIWZEVHTMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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